3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
3-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one core modified with a 2,6-dimethylmorpholino group linked via a thioether moiety. The angular regiochemistry of the triazolopyrimidine scaffold (as opposed to linear isomers) is critical, as it influences molecular interactions in biological systems .
Properties
IUPAC Name |
3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-8-4-11(20)15-13-16-17-14(19(8)13)23-7-12(21)18-5-9(2)22-10(3)6-18/h4,9-10H,5-7H2,1-3H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBWWOXOBPTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Morpholino Group: The morpholino group is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the triazolopyrimidine core.
Thioether Linkage Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, amines
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among analogs lie in their substituent groups, which impact molecular weight, solubility, and steric effects. Below is a comparative analysis:
Key Observations:
- The target compound’s 2,6-dimethylmorpholino group likely enhances solubility compared to lipophilic substituents (e.g., naphthylmethyl in ).
Regiochemical Considerations
The angular [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one structure of the target compound contrasts with linear isomers (e.g., [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one). Angular isomers are selectively formed under specific reaction conditions, such as those involving hydrazonoyl chlorides and regioselective cyclization . This regiochemistry may confer distinct binding affinities in biological targets compared to linear analogs.
Biological Activity
The compound 3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS No. 877639-88-8) is a triazolo-pyrimidine derivative that has garnered interest for its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, including cytotoxicity against various cancer cell lines and its mechanisms of action.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis and cell cycle arrest in G0/G1 |
| MCF-7 | 1.23 ± 0.18 | Inhibits c-Met kinase activity |
| HeLa | 2.73 ± 0.33 | Induces late apoptosis |
These results indicate that the compound exhibits significant cytotoxicity, particularly against lung (A549) and breast (MCF-7) cancer cells, with mechanisms involving apoptosis and cell cycle modulation .
The compound's mechanism of action primarily involves the inhibition of the c-Met kinase pathway, which is crucial for tumor growth and metastasis. The IC50 value for c-Met inhibition was found to be approximately 0.090 µM, comparable to established inhibitors like Foretinib . This suggests that the compound may serve as a potential therapeutic agent in targeting c-Met overexpressing tumors.
Case Studies
In a study involving various derivatives of triazolo-pyrimidines, it was observed that compounds similar to our target exhibited varying degrees of cytotoxicity and selectivity towards cancer cells. For instance, another derivative showed an IC50 value of 0.019 µM against c-Met, indicating that structural modifications could enhance activity .
In Vivo Studies
While in vitro studies provide valuable insights into the cytotoxic potential of this compound, in vivo studies are essential for understanding its therapeutic efficacy and safety profile. Preliminary animal studies are recommended to evaluate pharmacokinetics, bioavailability, and overall toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
